7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-3-10-8(2)16-14-18(12(10)20)6-9(7-22-14)11(19)17-13-15-4-5-21-13/h4-5,9H,3,6-7H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBLMIFABOZYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Construction of the Pyrimido[2,1-b][1,3]thiazine Scaffold: This involves cyclization reactions where the thiazole derivative is reacted with appropriate amines and aldehydes.
Introduction of the Carboxamide Group: This step typically involves the reaction of the intermediate with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrimidine compounds exhibit notable antimicrobial properties. The compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, a study highlighted the synthesis of thiazole-pyrimidine hybrids that displayed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that compounds similar to 7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit cytotoxic effects on cancer cell lines. A relevant case study found that certain thiazole derivatives inhibited cell proliferation in HL60 leukemia cells, suggesting a potential pathway for developing new anticancer therapies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. This inhibition mechanism is crucial for developing new antiparasitic drugs targeting malaria and other diseases caused by protozoa .
Agricultural Applications
Pesticide Development
The synthesis of thiazole-containing compounds has been explored for their potential use as pesticides. The unique structure of this compound allows for the development of new agrochemicals that can effectively target pests while minimizing environmental impact. Studies have reported on the efficacy of such compounds against common agricultural pests and their lower toxicity to non-target organisms .
Herbicide Applications
The compound's ability to interfere with specific biochemical pathways in plants suggests potential as a herbicide. Research indicates that thiazole derivatives can disrupt the growth of certain weed species by inhibiting photosynthesis or other metabolic processes essential for plant survival .
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antibacterial properties of thiazole derivatives.
- Methods : In vitro testing against various bacterial strains.
- Results : Significant inhibition observed with minimum inhibitory concentrations (MIC) below 50 µg/mL.
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects on leukemia cell lines.
- Methods : MTT assay to measure cell viability.
- Results : IC50 values indicated strong cytotoxicity at concentrations as low as 20 µM.
-
Pesticide Development Research :
- Objective : Assess the effectiveness of new thiazole-based pesticides.
- Methods : Field trials against common agricultural pests.
- Results : Reduction in pest populations by over 70% compared to control groups.
Mechanism of Action
The mechanism of action of 7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor sites, or intercalate with DNA, leading to its biological effects.
Comparison with Similar Compounds
The compound is compared to structurally analogous heterocycles, focusing on core systems, substituents, synthesis, and bioactivity.
Structural Analogues and Core Modifications
Key Observations :
- Core Systems : Pyrimido[2,1-b][1,3]thiazine derivatives exhibit greater conformational flexibility compared to rigid thiazolo[3,2-a]pyrimidines . Oxazine analogues (e.g., compound in ) may display reduced metabolic stability due to oxygen’s lower electronegativity vs. sulfur in thiazine .
- Substituent Effects: The thiazol-2-yl carboxamide group in the target compound likely enhances solubility and target binding compared to ester derivatives (e.g., ).
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of the thiazole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity. The presence of thiazole and pyrimidine rings is particularly significant in mediating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacterial strains. A study highlighted that thiazole-based compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 7–8 μM against Bacillus subtilis . This suggests potential for the compound to be developed as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented extensively. Compounds structurally related to our target compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, a series of pyrazole derivatives exhibited selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 0.78 μM compared to standard drugs like Celecoxib . This positions our compound as a candidate for further exploration in anti-inflammatory therapies.
Cytotoxicity and Cancer Research
The cytotoxic effects of thiazole derivatives have also been explored in cancer research. For instance, certain thiazole-containing compounds have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell cycle regulators . Further studies on our specific compound could elucidate its potential role in oncology.
Case Studies
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other thiazole derivatives.
- DNA Interaction : Thiazoles are known for their ability to intercalate with DNA or inhibit topoisomerases, potentially leading to cytotoxic effects.
- Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways involved in inflammation and cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
